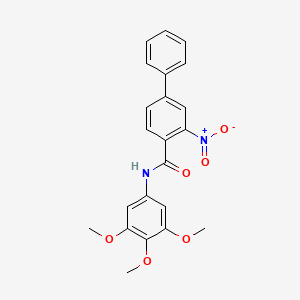
2-nitro-4-phenyl-N-(3,4,5-trimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25991433-Compound-Q2: is a small molecular drug known for its significant therapeutic potential. It has a molecular weight of 408.4 and a topological polar surface area of 4.1. This compound is notable for its stability and efficacy in various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PMID25991433-Compound-Q2 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the compound’s stability and bioavailability. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: : On an industrial scale, the production of PMID25991433-Compound-Q2 is optimized for cost-effectiveness and scalability. The process involves large-scale reactors and continuous flow systems to maintain consistent quality. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the reproducibility of the compound .
Chemical Reactions Analysis
Types of Reactions: : PMID25991433-Compound-Q2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Catalysts like palladium on carbon, specific solvents, and temperature control.
Major Products: : The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in the formation of new derivatives with enhanced properties .
Scientific Research Applications
Chemistry: : In chemistry, PMID25991433-Compound-Q2 is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it an ideal candidate for various organic synthesis applications .
Biology: : In biological research, this compound is utilized to study cellular processes and pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding disease mechanisms and developing new therapeutic strategies .
Medicine: : Medically, PMID25991433-Compound-Q2 has shown promise in treating various conditions due to its potent biological activity. It is being investigated for its potential use in cancer therapy, anti-inflammatory treatments, and other therapeutic areas .
Industry: : In the industrial sector, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other specialized industries .
Mechanism of Action
The mechanism of action of PMID25991433-Compound-Q2 involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates various signaling pathways, leading to changes in cellular functions. The compound’s ability to inhibit or activate these targets is crucial for its therapeutic effects. Detailed studies have shown that it can influence pathways related to cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
PMID25991433-Compound-L2: Another small molecular drug with similar therapeutic applications but different molecular targets.
PMID25991433-Compound-L: Known for its interaction with mitogen-activated protein kinase pathways.
Uniqueness: : PMID25991433-Compound-Q2 stands out due to its unique molecular structure, which provides enhanced stability and bioavailability compared to similar compounds. Its ability to modulate multiple pathways simultaneously makes it a versatile candidate for various therapeutic applications .
Properties
Molecular Formula |
C22H20N2O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-nitro-4-phenyl-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C22H20N2O6/c1-28-19-12-16(13-20(29-2)21(19)30-3)23-22(25)17-10-9-15(11-18(17)24(26)27)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,25) |
InChI Key |
RCEYITFFDFXLHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















